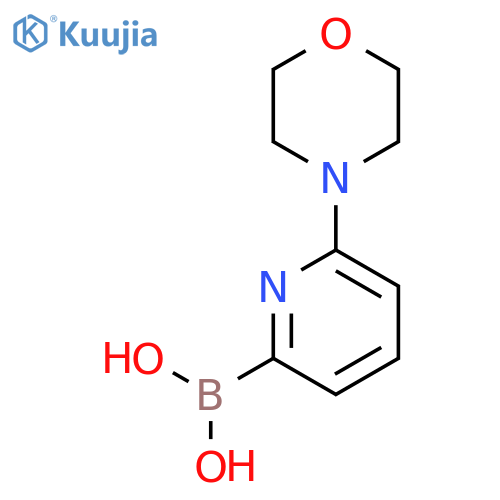Cas no 1310385-04-6 ((6-Morpholinopyridin-2-yl)boronic acid)

1310385-04-6 structure
商品名:(6-Morpholinopyridin-2-yl)boronic acid
(6-Morpholinopyridin-2-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-Morpholinopyridin-2-yl)boronic acid
- (6-morpholin-4-ylpyridin-2-yl)boronic acid
- 6-Morpholinopyridine-2-boronic acid
- (6-Morpholinopyridin-2-yl)boronicacid
- SCHEMBL15845742
- AB50850
- 1310385-04-6
- DB-118974
- DTXSID50671289
- AKOS015942503
- [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
- 6-Morpholin-4-ylpyridine-2-boronic acid
-
- MDL: MFCD09607739
- インチ: InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
- InChIKey: YONPJFKNMVJHJV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC(=C1)N2CCOCC2)B(O)O
計算された属性
- せいみつぶんしりょう: 208.10200
- どういたいしつりょう: 208.1019224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.8Ų
じっけんとくせい
- PSA: 65.82000
- LogP: -1.33700
(6-Morpholinopyridin-2-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134982-1g |
(6-Morpholinopyridin-2-yl)boronic acid |
1310385-04-6 | 95+% | 1g |
$745 | 2021-08-05 | |
| Chemenu | CM134982-1g |
(6-Morpholinopyridin-2-yl)boronic acid |
1310385-04-6 | 95%+ | 1g |
$741 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770334-1g |
(6-Morpholinopyridin-2-yl)boronic acid |
1310385-04-6 | 98% | 1g |
¥6779.00 | 2024-08-09 |
(6-Morpholinopyridin-2-yl)boronic acid 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1310385-04-6 ((6-Morpholinopyridin-2-yl)boronic acid) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
